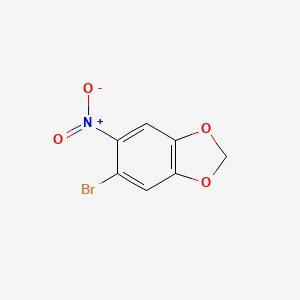

5-Bromo-6-nitro-1,3-benzodioxole

描述

5-Bromo-6-nitro-1,3-benzodioxole is a heterocyclic compound belonging to the family of benzodioxoles. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 118-121°C. This compound is known for its versatility and unique properties, making it valuable in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-nitro-1,3-benzodioxole typically involves the bromination and nitration of 1,3-benzodioxole. The process begins with the bromination of 1,3-benzodioxole using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain safety and efficiency .

化学反应分析

Types of Reactions: 5-Bromo-6-nitro-1,3-benzodioxole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide or tetrahydrofuran and temperatures ranging from room temperature to reflux.

Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon, tin(II) chloride, and iron powder with hydrochloric acid.

Major Products:

Substitution Reactions: Products include various substituted benzodioxoles depending on the nucleophile used.

Reduction Reactions: The major product is 5-bromo-6-amino-1,3-benzodioxole.

科学研究应用

Organic Synthesis

5-Bromo-6-nitro-1,3-benzodioxole serves as a versatile building block in organic synthesis. Its unique functional groups allow for various substitution reactions, making it valuable for creating more complex organic molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Substitution | Bromine can be replaced by nucleophiles (amines, thiols) | Solvents: DMF or THF; Temperature: Room temp to reflux |

| Reduction | Nitro group can be reduced to an amino group | Reducing agents: H₂ with Pd/C |

Chemical Biology

In the realm of chemical biology, this compound has been investigated for its potential role in drug discovery. Its ability to inhibit enzyme activity has been explored in antimicrobial applications, particularly against certain bacterial strains.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies indicate that compounds related to this benzodioxole have shown efficacy against Mycobacterium tuberculosis, highlighting its potential in developing anti-tubercular agents .

Material Science

The compound is also utilized in material science for developing new materials with specific properties. Its chemical structure allows for modifications that can enhance the physical characteristics of materials used in various applications.

Biochemical Properties

This compound interacts with enzymes and proteins, influencing their activity and function. It has been observed to cause significant skin and eye irritation in animal studies, indicating the need for caution in handling .

作用机制

The mechanism by which 5-Bromo-6-nitro-1,3-benzodioxole exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The bromine atom can also participate in substitution reactions, modifying the structure and function of target molecules .

相似化合物的比较

1,3-Benzodioxole: A parent compound with similar structural features but lacking the bromine and nitro groups.

5-Bromo-1,3-benzodioxole: Similar to 5-Bromo-6-nitro-1,3-benzodioxole but without the nitro group.

6-Nitro-1,3-benzodioxole: Similar to this compound but without the bromine atom.

Uniqueness: this compound is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research fields .

生物活性

5-Bromo-6-nitro-1,3-benzodioxole is a compound of significant interest in medicinal and biochemical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 232.01 g/mol. The compound features a bromine atom at the 5-position and a nitro group at the 6-position on the benzodioxole ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, particularly enzymes and proteins. The nitro group can participate in redox reactions, forming reactive intermediates that modify protein thiol groups, leading to enzyme inhibition. This mechanism is crucial for its application in studies related to enzyme catalysis and inhibition.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects : Investigations have revealed cytotoxic effects in cancer cell lines, suggesting a role in cancer therapy.

Data Table: Biological Activities

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of this compound on cytochrome P450 enzymes. Results indicated significant inhibition, which could be beneficial for drug development targeting metabolic pathways.

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cell Lines

Research conducted on human cancer cell lines revealed that this compound induced apoptosis at specific concentrations. The study highlighted its potential as a therapeutic agent in oncology.

Comparison with Related Compounds

The following table compares the biological activities of this compound with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro and bromine substituents | Enzyme inhibition, antimicrobial activity |

| 5-Nitro-1,3-benzodioxole | Nitro group only | Moderate enzyme inhibition |

| 5-Amino-1,3-benzodioxole | Amino group instead of nitro | Reduced cytotoxicity compared to brominated form |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-6-nitro-1,3-benzodioxole, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzodioxole core. For example, bromination of a nitro-substituted precursor or nitration of a brominated intermediate. A flow chemistry approach (as described for similar compounds) can enhance reproducibility and yield . Key steps include:

- Reagent selection : Use HNO₃/H₂SO₄ for nitration and Br₂/FeBr₃ for bromination.

- Purification : Flash chromatography (e.g., 10% AcOEt-petroleum ether) or recrystallization to achieve >95% purity.

Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–75°C (depending on step) |

| Reaction Time | 24–48 h (nitration) |

| Solvent System | MeOH/H₂O or CHCl₃ |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns and aromatic proton environments (e.g., δ 6.70–6.34 ppm for benzodioxole protons in CDCl₃) .

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and benzodioxole (1178–1035 cm⁻¹) functional groups .

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX programs for refinement .

Q. What handling and storage protocols are recommended for this compound?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

- Safety : Use fume hoods for synthesis; consult SDS for first-aid measures (e.g., skin/eye exposure protocols) .

Advanced Research Questions

Q. How can reaction mechanisms for nitration/bromination of benzodioxoles be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor intermediate formation via in situ FTIR or HPLC.

- Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to trace nitro group incorporation .

- Computational Modeling : Combine DFT calculations with experimental data to predict regioselectivity.

Q. What strategies optimize synthesis yields in flow reactors for nitro-bromo benzodioxoles?

- Methodological Answer :

- Flow Platform Setup :

- Use T-shaped mixers and stainless steel reactors (0.75 mm ID) for precise control.

- Maintain 15 bar pressure and 75°C for exothermic reactions .

- Parameter Table :

| Variable | Optimized Value |

|---|---|

| Flow Rate | 32–29 µL/min |

| Residence Time | 5–10 min |

| Solvent Ratio | MeOH/H₂O (95:5 v/v) |

Q. How can copolymerization studies with this compound be designed?

- Methodological Answer :

- Radical Copolymerization : Use styrene or vinyl monomers under inert conditions.

- Kinetic Analysis : Apply the Fineman-Ross method to determine reactivity ratios (e.g., r₁ for benzodioxole vs. r₂ for styrene) .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived torsion angles with X-ray data using SHELXL refinement .

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., rotamer populations in NMR vs. static crystal structures).

Q. What analytical methods detect trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use C18 columns and ESI+ mode to identify halogenated byproducts (e.g., dehalogenated derivatives) .

- Limits of Detection :

| Impurity Type | LOD (ppm) | Column Type |

|---|---|---|

| De-nitro products | 0.1 | C18 |

| Bromide salts | 0.5 | Ion-exchange |

属性

IUPAC Name |

5-bromo-6-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXFALFBNSJISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364064 | |

| Record name | 5-bromo-6-nitro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7748-58-5 | |

| Record name | 5-Bromo-6-nitro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7748-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-6-nitro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。